C19H21NO6S2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H21NO6S2 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
4-(1,1-dioxothiolan-3-yl)sulfonyl-N-[(2-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C19H21NO6S2/c1-26-18-5-3-2-4-15(18)12-20-19(21)14-6-8-16(9-7-14)28(24,25)17-10-11-27(22,23)13-17/h2-9,17H,10-13H2,1H3,(H,20,21) |
InChI Key |
RBYRTAJATDSGIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)S(=O)(=O)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for C19h21no6s2 and Its Chemical Analogues
State-of-the-Art Synthetic Routes for C19H21NO6S2
The synthesis of 5-Hydroxy-6-methoxy duloxetine (B1670986) sulfate (B86663) is predicated on the initial synthesis of the duloxetine core, followed by functionalization of the naphthalene (B1677914) ring and subsequent sulfation. The primary challenge lies in the stereoselective construction of the chiral center in the propanamine chain.
Regioselective and Stereoselective Synthesis of this compound Isomers
The synthesis of optically pure (S)-duloxetine is the critical starting point for accessing its metabolites. Numerous stereoselective methods have been developed to establish the crucial (S)-configuration at the C-3 position.
A prevalent strategy involves the asymmetric reduction of a prochiral ketone , 3-chloro-1-(2-thienyl)-1-propanone. psu.edu This reduction is often catalyzed by chiral oxazaborolidine systems (Corey-Bakshi-Shibata reduction), which consistently yield the (S)-alcohol with high enantiomeric excess (ee). psu.edu For instance, borane (B79455) reduction mediated by a tetra-coordinated spiroborate ester derived from an amino alcohol has been shown to produce the corresponding (S)-chloroalcohol in 95% ee. psu.edu
Another powerful approach is the direct catalytic asymmetric aldol (B89426) reaction . A concise enantioselective synthesis of (S)-duloxetine utilizes a copper(I)-catalyzed asymmetric aldol reaction between a thioamide and thiophene-2-carboxaldehyde. acs.orgthieme-connect.com This method, employing a cooperative catalytic system of a soft Lewis acid and a hard Brønsted base, affords the aldol product with up to 92% ee. thieme-connect.com
Regioselectivity becomes critical when functionalizing the naphthalene ring to introduce the hydroxyl and methoxy (B1213986) groups. The synthesis of the 5-hydroxy-6-methoxy pattern, as seen in the target molecule, requires directed aromatic substitution methods. While the literature primarily focuses on the synthesis of the parent drug, the preparation of various hydroxylated metabolites, including 5-hydroxy and 6-hydroxy duloxetine, has been described. nih.gov The synthesis of 5-hydroxy-6-methoxy-duloxetine is explicitly mentioned, indicating that regiocontrolled functionalization of the naphthalene ring is feasible, likely through electrophilic aromatic substitution or more advanced directed metallation strategies on a suitably protected duloxetine precursor. nih.gov The final sulfation step to yield the target compound would typically involve reacting the phenolic hydroxyl group with a sulfating agent like sulfur trioxide pyridine (B92270) complex.
| Method | Key Reagents/Catalyst | Stereoselectivity (ee) | Reference |
| Asymmetric Ketone Reduction | Chiral Oxazaborolidine, Borane | Good to Excellent | psu.edu |
| Asymmetric Aldol Reaction | Cu(I)-phenoxide, Chiral Ligand | 92% | acs.orgthieme-connect.com |
| Dynamic Kinetic Resolution | Candida antarctica lipase (B570770) B, Ruthenium catalyst | 98% | acs.orgnih.gov |
Multicomponent Reactions and Cascade Processes in this compound Synthesis
Multicomponent reactions (MCRs) and cascade processes offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation. While a direct MCR for 5-Hydroxy-6-methoxy duloxetine sulfate is not reported, these strategies are employed for synthesizing key structural motifs found in its analogues.
For example, the synthesis of polysubstituted imidazo[1,2-a]pyridines, which are heterocyclic scaffolds, can be achieved through MCRs of 2-aminopyridines, aldehydes, and other components, often catalyzed by Lewis acids like Cu(II) or Fe(III). bas.bg Such principles can inspire the development of novel MCRs for complex structures like duloxetine.
A tandem aza-Michael addition–asymmetric transfer hydrogenation has been developed for the preparation of chiral γ-secondary amino alcohols, which are the core structural unit of duloxetine. researchgate.net This one-pot process involves the addition of an amine to an enone, followed by a ruthenium-catalyzed asymmetric transfer hydrogenation to furnish the desired chiral amino alcohol with high yield and enantioselectivity. researchgate.net
Furthermore, a cascade synthesis involving an in situ imine formation, copper-mediated β-borylation, transimination, and reduction sequence has been reported for the total synthesis of (S)-duloxetine from α,β-unsaturated aldehydes, achieving the final product in 47% yield and 94% ee. researchgate.netresearchgate.net These advanced cascade reactions streamline the synthesis by avoiding the isolation of multiple intermediates. researchgate.net
Development of this compound Analogues and Derivatives through Targeted Chemical Modifications
The development of analogues of this compound, and more broadly duloxetine, is driven by the search for compounds with modified properties. This involves the rational design of new molecular scaffolds and the use of precise chemical and enzymatic tools for their synthesis.
Design Principles for Novel this compound Scaffolds
One approach involves creating merged scaffolds. For instance, N-benzylbenzamides have been designed as novel dual modulators of soluble epoxide hydrolase and PPARγ by merging pharmacophore features. acs.org Similarly, new scaffolds for duloxetine analogues could be designed by replacing the naphthalene ring with other bicyclic or heterocyclic systems or by altering the linker between the aromatic moieties and the amine. google.com Computational tools, such as QSAR models, can be used to predict the properties of these novel compounds and guide synthetic efforts. frontiersin.org The development of such analogues aims to create structurally diverse molecules that may offer different biological activity profiles. kyushu-u.ac.jp
Chemo-enzymatic Approaches in this compound Analogue Synthesis
Chemo-enzymatic synthesis combines the strengths of chemical and biological catalysis to achieve highly selective transformations. chemanager-online.com This approach is particularly valuable for the synthesis of chiral drugs like duloxetine and its analogues. umich.edu
A prominent chemo-enzymatic strategy is dynamic kinetic resolution (DKR) . The synthesis of (R)-duloxetine has been achieved through the DKR of a β-hydroxynitrile intermediate. acs.orgnih.gov This process uses a lipase (Candida antarctica lipase B) for selective acylation of one enantiomer and a ruthenium catalyst to racemize the remaining enantiomer in situ, allowing for a theoretical yield of 100% for the desired enantiomerically pure product. acs.orgnih.gov
Catalysis in the Synthesis of this compound and Related Structures
Catalysis is fundamental to the efficient and selective synthesis of duloxetine and its analogues. synzeal.com Both metal-based and biological catalysts are employed to control key aspects of the synthesis, particularly stereochemistry. nih.gov
Transition metal catalysis is widespread. Asymmetric hydrogenation using chiral ruthenium or rhodium complexes is a common method for producing the chiral amino alcohol core. psu.edu Copper catalysts are crucial for various transformations, including the asymmetric aldol reactions mentioned earlier and for coupling reactions to form the ether linkage. thieme-connect.comresearchgate.net For example, the reaction between the chiral amino alcohol and 1-fluoronaphthalene (B124137) is often mediated by a strong base like sodium hydride, but copper-catalyzed cross-coupling reactions (e.g., Ullmann condensation) represent an alternative for forming the aryl ether bond. researchgate.netnepjol.info
Biocatalysis , as discussed in the chemo-enzymatic section, plays a vital role. Enzymes like lipases, proteases, and reductases provide unparalleled selectivity under mild, aqueous conditions. chemanager-online.comuniovi.es The use of whole-cell biocatalysts containing overexpressed enzymes further simplifies the process by eliminating the need for enzyme purification. researchgate.net The development of computer-aided tools for planning chemo-enzymatic routes is also accelerating the integration of biocatalysis into the synthesis of complex molecules like duloxetine. rsc.org
The table below summarizes some of the catalysts used in the synthesis of duloxetine and its precursors.
| Catalyst Type | Specific Catalyst/Enzyme | Reaction Type | Reference |
| Metal Catalyst | Chiral Oxazaborolidine/Borane | Asymmetric Reduction | psu.edu |
| Metal Catalyst | Copper(I)/Chiral Diphosphine | Asymmetric Aldol Reaction | thieme-connect.com |
| Metal Catalyst | Ruthenium/Chiral Diamine | Asymmetric Transfer Hydrogenation | researchgate.net |
| Biocatalyst | Candida antarctica Lipase B (CALB) | Kinetic Resolution/Acylation | acs.orgnih.gov |
| Biocatalyst | Carbonyl Reductase (C. macedoniensis) | Asymmetric Reduction | google.com |
| Biocatalyst | Hydroxynitrile Lyase (HNL) | Cyanohydrin Formation | umich.edu |
Organocatalysis and Metal-Catalyzed Transformations
The construction of the substituted thiolane core of this compound can be approached through various modern catalytic methods. Organocatalysis and metal-catalyzed transformations offer powerful tools for the stereocontrolled synthesis of such heterocyclic systems. nih.govacs.orgresearchgate.net
Organocatalysis:
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a valuable strategy in asymmetric synthesis. researchgate.net For the synthesis of substituted thiolanes, organocatalytic cascade reactions can be particularly effective. For instance, a bifunctional squaramide catalyst could facilitate a sulfa-Michael/aldol cascade reaction between appropriate precursors. acs.org This approach has been successfully applied to the synthesis of highly functionalized tetrahydrothiophenes with excellent enantioselectivity. acs.org In the context of this compound, a similar strategy could involve the reaction of a β,β-disubstituted enone with a sulfur-containing nucleophile, catalyzed by a chiral organocatalyst to establish the desired stereochemistry at the C3 and C4 positions of the thiolane ring.
Another organocatalytic approach involves the use of N-heterocyclic carbenes (NHCs) as catalysts. NHCs have shown utility in various transformations, including the synthesis of heterocyclic compounds. researchgate.net
Metal-Catalyzed Transformations:
Transition metal catalysis provides a versatile platform for the formation of carbon-sulfur and carbon-carbon bonds, which are key steps in the synthesis of the target molecule. thieme-connect.denih.gov Palladium, copper, and rhodium catalysts are commonly employed for such transformations.
The synthesis of aryl sulfides, a structural motif related to the arylsulfonyl group in this compound, is often achieved through metal-catalyzed cross-coupling reactions. nih.gov For instance, the coupling of an aryl halide with a thiol can be catalyzed by palladium or copper complexes. thieme-connect.debeilstein-journals.org
Rhodium-catalyzed reactions have been utilized for the stereodivergent synthesis of substituted thiolanes. nih.gov These methods allow for the selective formation of different stereoisomers by tuning the catalyst and reaction conditions. Such a strategy would be highly valuable for accessing the specific (3S,4R) configuration of this compound.
A plausible metal-catalyzed approach for the synthesis of the thiolane ring could involve an intramolecular C-S bond formation from a suitable acyclic precursor. For example, a palladium-catalyzed intramolecular coupling of a molecule containing both a thiol and an appropriately positioned leaving group could yield the desired heterocyclic core.
| Catalytic Method | Key Features | Potential Application for this compound |
| Organocatalysis | Metal-free, mild reaction conditions, high enantioselectivity. researchgate.net | Stereoselective formation of the substituted thiolane ring via cascade reactions. acs.org |
| Metal-Catalysis | High efficiency in C-S and C-C bond formation, broad substrate scope. thieme-connect.denih.gov | Construction of the arylsulfonyl group and the thiolane ring. nih.govbeilstein-journals.org |
Photoredox Catalysis and Electrosynthesis Applications
Modern synthetic chemistry increasingly utilizes light and electricity to drive chemical reactions, offering green and efficient alternatives to traditional methods. usp.brmdpi.com
Photoredox Catalysis:
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of complex organic molecules under mild conditions. usp.br This technique utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes, leading to the formation of radical intermediates. usp.br
In the context of synthesizing duloxetine analogues, photoredox catalysis has been explored for the construction of key structural motifs. researchgate.net For this compound, a photoredox-mediated coupling could be envisioned for the formation of the C-N bond between the thiolane core and the benzodioxole moiety. For example, a radical generated on the thiolane ring could be trapped by a suitable benzodioxole-containing amine derivative. The use of photoredox catalysis could also be beneficial for late-stage functionalization, allowing for the introduction of specific groups on a pre-formed scaffold. unina.it
Electrosynthesis:
Electrosynthesis, or electrochemical synthesis, uses an electric current to drive non-spontaneous chemical reactions. x-mol.net This method avoids the use of stoichiometric chemical oxidants or reductants, making it an environmentally friendly approach. rsc.org
The synthesis of sulfonated heterocycles has been successfully achieved using electrochemical methods. x-mol.netnih.gov For this compound, the introduction of the p-toluenesulfonyl group could potentially be accomplished via an electrochemical sulfonylation reaction. This would involve the generation of a sulfonyl radical from a sulfinate salt at the anode, which then reacts with a suitable precursor of the thiolane ring. x-mol.netnih.gov
Electrochemical methods can also be applied to the formation of heterocyclic rings. The intramolecular cyclization of appropriately functionalized precursors can be initiated by an electrochemical oxidation or reduction step, leading to the formation of the thiolane ring. acs.orgrsc.org
| Synthetic Method | Driving Force | Advantages | Potential Application for this compound |
| Photoredox Catalysis | Visible Light | Mild conditions, high selectivity. usp.br | C-N bond formation, late-stage functionalization. researchgate.netunina.it |
| Electrosynthesis | Electricity | Avoids chemical reagents, green chemistry. rsc.org | Introduction of the sulfonyl group, formation of the thiolane ring. x-mol.netnih.govacs.orgrsc.org |
Retrosynthetic Analysis and Strategic Disconnections for this compound
A retrosynthetic analysis of this compound allows for the deconstruction of the complex target molecule into simpler, commercially available starting materials. The key strategic disconnections should focus on the formation of the thiolane ring, the stereogenic centers, and the installation of the various functional groups.
A primary disconnection can be made at the C-N bond, separating the substituted thiolane core from the piperonylamine (B131076) moiety. This leads to a key intermediate, a functionalized thiolane, and piperonylamine.
Further disconnection of the thiolane intermediate can be envisioned through the cleavage of the C-S bonds. This would lead to an acyclic precursor containing all the necessary carbon atoms and functional groups in a linear arrangement.
An alternative strategy involves disconnecting the C-S bond and the C-C bond at the C3-C4 position of the thiolane ring. This suggests a convergent synthesis where two fragments are coupled to form the heterocyclic ring.
A plausible retrosynthetic pathway is outlined below:
Disconnect the C-N bond: This simplifies the molecule into two main building blocks: the activated thiolane derivative and piperonylamine.
Disconnect the arylsulfonyl group: The p-toluenesulfonyl group can be introduced via a nucleophilic substitution reaction on a suitable thiolane precursor.
Disconnect the thiolane ring: The thiolane ring itself can be formed through several strategies, including:
An intramolecular cyclization of a linear precursor containing a thiol and an electrophilic center.
A [3+2] cycloaddition reaction between a thiocarbonyl ylide and a suitable dipolarophile. tandfonline.com
A Michael addition of a sulfur nucleophile to an α,β-unsaturated system, followed by an intramolecular cyclization.
The stereochemistry at C3 and C4 is a critical aspect of the synthesis. An asymmetric synthesis would be required to control the (3S,4R) configuration. This could be achieved by using a chiral catalyst in one of the key bond-forming steps or by employing a chiral auxiliary.
| Disconnection Strategy | Key Intermediates | Synthetic Approach |
| C-N Bond Disconnection | (3S,4R)-4-(p-toluenesulfonyl)thiolane-3-amine derivative, Piperonylamine | Amine alkylation or reductive amination. |
| C-S Bond Disconnection (Thiolane Ring) | Acyclic precursor with thiol and electrophilic groups | Intramolecular cyclization. |
| C-C and C-S Bond Disconnection (Convergent) | Two smaller fragments to form the thiolane ring | Coupling reactions (e.g., Michael addition followed by cyclization). |
Preclinical Investigations into the Biological Activities and Pharmacological Mechanisms of C19h21no6s2
In Vitro Pharmacological Characterization of C19H21NO6S2 in Defined Biological Systems
In vitro studies are crucial for determining the direct interaction of a compound with biological targets such as receptors and enzymes, and for assessing its effects on cellular pathways and functions. For 5-Hydroxy-6-methoxy duloxetine (B1670986) sulfate (B86663), these studies have been conducted as part of the broader investigation into the metabolism and activity of duloxetine.
Cell-Based Assays for Pathway Activation/Inhibition
Consistent with the findings from receptor and enzyme activity assays, there is no evidence to suggest that 5-Hydroxy-6-methoxy duloxetine sulfate significantly activates or inhibits key cellular pathways associated with the therapeutic effects of duloxetine. The lack of activity at the primary molecular targets (serotonin and norepinephrine (B1679862) transporters) indicates that this metabolite does not modulate the downstream signaling pathways that are initiated by the parent drug. europa.eupharmgkb.org The pain-inhibitory action of duloxetine, for instance, is believed to result from the potentiation of descending inhibitory pain pathways within the central nervous system, a mechanism not attributed to its metabolites. pom.go.ideuropa.eu
Investigations of In Vitro Cellular Responses (e.g., antioxidant, antimicrobial, genotoxic effects)
There is a lack of specific published research focusing on the antioxidant, antimicrobial, or genotoxic effects of 5-Hydroxy-6-methoxy duloxetine sulfate. The focus of preclinical investigations for this compound has been its potential contribution to the primary pharmacology of duloxetine. europa.eunih.gov Given its classification as a pharmacologically inactive metabolite, it is not expected to exhibit significant cellular responses in these areas. europa.eupharmgkb.org
Elucidation of Preclinical In Vivo Pharmacodynamics of this compound in Animal Models
In vivo studies in animal models are designed to understand how a compound affects a living organism. For 5-Hydroxy-6-methoxy duloxetine sulfate, the available information is primarily derived from pharmacokinetic studies of the parent drug, duloxetine, which track its metabolism and the disposition of its metabolites.
Target Engagement and Occupancy Studies in Relevant Animal Models
Direct target engagement and occupancy studies for 5-Hydroxy-6-methoxy duloxetine sulfate have not been a primary focus of research, as in vitro data already established its lack of significant pharmacological activity. pharmgkb.orgnih.govnih.gov The in vivo pharmacodynamic effects observed after the administration of duloxetine, such as the normalization of pain thresholds in animal models of neuropathic and inflammatory pain, are attributed to the action of the parent compound itself. pom.go.ideuropa.eu
Phenotypic Characterization in Disease-Relevant Animal Models
Pioglitazone has been extensively studied in various animal models to characterize its effects on disease phenotypes. These studies have been crucial in understanding its therapeutic potential across a range of conditions, primarily focusing on metabolic and inflammatory diseases.
In rodent models of type 2 diabetes (T2DM), such as the db/db mouse and the diet-induced obese (DIO) C57BL/6J mouse, Pioglitazone consistently demonstrates significant improvements in metabolic phenotypes. mdpi.comnih.gov Treatment in these models leads to a notable reduction in fasting blood glucose and plasma insulin (B600854) levels, indicating enhanced systemic insulin sensitivity. mdpi.comnih.gov Furthermore, Pioglitazone has been shown to ameliorate diabetic nephropathy and retinopathy in T2DM animal models. nih.gov In the C57BLKS-db/db mouse model, it normalized renal function and improved small nerve fiber function. nih.gov
Beyond diabetes, Pioglitazone's effects have been evaluated in models of neurodegenerative diseases. In mouse models of Alzheimer's disease (AD), such as the 3xTg and SAMP8 mice, Pioglitazone treatment reduced tau phosphorylation and amyloid-beta (Aβ) deposits in the hippocampus. frontiersin.org These molecular changes were associated with improved learning and memory in behavioral tests like the Morris water maze. frontiersin.org
In models of inflammatory conditions, Pioglitazone shows protective effects. In a rat model of acetic acid-induced colitis, an analog of ulcerative colitis, Pioglitazone administration mitigated macroscopic and microscopic signs of colonic inflammation and improved body weight. researchgate.netresearchgate.net Similarly, in a puromycin (B1679871) aminonucleoside (PAN)-induced rat model of nephrotic syndrome, Pioglitazone treatment resulted in a significant reduction in proteinuria, comparable to that achieved by glucocorticoids. nih.gov In prostate cancer research, in vivo studies using a metastatic PC3 xenograft model showed that Pioglitazone reduced tumor growth. slu.se
| Animal Model | Disease Modeled | Key Phenotypic Observations |
| db/db Mouse | Type 2 Diabetes, Diabetic Nephropathy | Ameliorated diabetic nephropathy, normalized renal function, improved small nerve fiber function. nih.gov |
| Diet-Induced Obese (DIO) C57BL/6J Mouse | Type 2 Diabetes, Insulin Resistance | Significantly decreased fasting plasma glucose and insulin levels, improved systemic insulin resistance. mdpi.com |
| Sprague-Dawley Rat (STZ and high-fat diet) | Type 2 Diabetes | Significantly lowered fasting blood glucose levels. nih.gov |
| Acetic Acid-Induced Colitis Rat Model | Ulcerative Colitis | Improved colonic tissue macroscopic and microscopic signs of inflammation. researchgate.netresearchgate.net |
| PAN-Induced Nephrotic Syndrome Rat Model | Nephrotic Syndrome (Kidney Disease) | Effectively ameliorated proteinuria. nih.gov |
| Alzheimer's Disease Mouse Models (e.g., SAMP8, 3xTg) | Alzheimer's Disease | Improved learning and memory, reduced hippocampal Aβ40 deposits, reduced tau phosphorylation. frontiersin.org |
| Metastatic PC3 Xenograft Mouse Model | Prostate Cancer | Reduced tumor growth. slu.se |
Molecular Mechanisms of Action and Signaling Transduction Pathways of Pioglitazone
The therapeutic effects of Pioglitazone are rooted in its ability to modulate complex signaling networks. As a potent agonist of the nuclear receptor Peroxisome Proliferator-Activated Receptor gamma (PPARγ), it directly influences gene transcription, leading to widespread changes in cellular processes. frontiersin.orgpharmgkb.org
Proteomic and Interactomic Profiling of Pioglitazone Targets
Proteomic analyses have been instrumental in mapping the protein-level changes induced by Pioglitazone. A primary molecular target of Pioglitazone is PPARγ. frontiersin.orgpharmgkb.org Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. frontiersin.org
Interactome studies have identified both direct and indirect protein targets. Direct targets include PPARα, PPARδ, and Monoamine Oxidase B (MAOB), in addition to the principal target PPARγ. spandidos-publications.com The interaction with PPARγ is central to its mechanism, influencing genes involved in glucose and lipid metabolism. nih.govpharmgkb.org
Global quantitative proteomic profiling of human bladder epithelial cells treated with Pioglitazone identified 124 differentially expressed proteins out of approximately 5,769 detected proteins. einj.orgresearchgate.netnih.gov Of these, 95 proteins were upregulated and 29 were downregulated. einj.orgresearchgate.netnih.gov Functional analysis of these downregulated proteins revealed an enrichment in processes like chromatin and gene silencing, with a notable target being the B lymphoma Mo-MLV insertion region 1 homolog (BMI1), a polycomb complex protein. einj.orgresearchgate.netnih.gov In prostate cancer cells, proteomic analysis revealed that Pioglitazone disrupts the mTORC1 and mitochondrial fatty acid oxidation (FAO) pathways. slu.se
| Target Type | Identified Protein/Pathway | Method of Identification | Significance/Function |
| Direct Target | Peroxisome Proliferator-Activated Receptor gamma (PPARγ) | Ligand Binding Assays, Molecular Docking | Primary target; regulates transcription of genes in glucose/lipid metabolism. frontiersin.orgpharmgkb.org |
| Direct Target | Peroxisome Proliferator-Activated Receptor alpha (PPARα) | Drug-Target Interactome Analysis | Involved in lipid metabolism. spandidos-publications.com |
| Direct Target | Monoamine Oxidase B (MAOB) | Drug-Target Interactome Analysis | Enzyme involved in neurotransmitter metabolism. spandidos-publications.com |
| Proteomic Shift | 124 Differentially Expressed Proteins (95 up, 29 down) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Altered biological processes in human bladder cells, including gene silencing via BMI1 downregulation. einj.orgresearchgate.netnih.gov |
| Pathway Modulation | mTORC1 and Fatty Acid Oxidation (FAO) pathways | Proteomic Analysis | Disrupted in prostate cancer cells, contributing to reduced proliferation. slu.se |
| DNA Interaction | Calf Thymus DNA (minor groove) | Spectroscopic Techniques, Molecular Docking | Binds non-covalently to the minor groove of DNA, suggesting a potential to influence DNA structure and function directly. nih.gov |
Transcriptomic and Epigenetic Modulations Induced by Pioglitazone
Pioglitazone induces significant changes at the transcriptomic and epigenetic levels, which underlie its long-term physiological effects. As a PPARγ agonist, its primary mechanism involves direct regulation of gene transcription. nih.gov
Transcriptomic studies using RNA sequencing in db/db mice have shown that Pioglitazone treatment affects hundreds of differentially expressed genes in the sciatic nerve and kidney glomeruli. nih.gov In the liver of diet-induced obese mice, microarray analysis identified 260 upregulated and 86 downregulated genes following Pioglitazone treatment. mdpi.com Gene ontology analysis revealed that these changes correspond to a transcriptional downregulation of inflammation response pathways and an upregulation of lipid metabolism pathways. mdpi.com A combined transcriptomic and proteomic analysis in diabetic rats identified Cholesterol 7 alpha-hydroxylase (Cyp7a1), Ceruloplasmin (Cp), and RT1-EC2 as key molecules modulated by Pioglitazone in the liver. nih.gov
Pioglitazone also exerts its influence through epigenetic modifications. In a rat model of colitis, Pioglitazone was found to inhibit the epigenetic enzyme DNA methyltransferase-1 (DNMT1) and reduce the methylation of the E-cadherin gene. researchgate.netresearchgate.net In cultured islets from mice, Pioglitazone treatment was associated with increased histone H3 acetylation and H3K4 dimethylation at the promoter of the insulin gene, which correlated with increased gene expression. physiology.org However, studies in diabetic db/db mice with kidney disease showed that while Pioglitazone could prevent some pathological changes, it did not reverse aberrant DNA methylation patterns in the proximal tubules, suggesting that some epigenetic changes induced by the disease state are resistant to this therapy. nih.gov
| Level of Modulation | Specific Finding | Model System | Implication |
| Transcriptomic | Altered expression of 897 genes in sciatic nerve and 1119 in glomeruli. | db/db Mouse | Reversal of diabetes-induced gene expression changes in peripheral nerve and kidney. nih.gov |
| Transcriptomic | 260 upregulated, 86 downregulated genes in the liver. | Diet-Induced Obese Mouse | Upregulation of lipid metabolism and downregulation of inflammation. mdpi.com |
| Epigenetic | Increased histone H3 acetylation and H3K4 dimethylation at insulin gene promoter. | Cultured Mouse Islets | Enhanced insulin gene expression and secretion. physiology.org |
| Epigenetic | Inhibition of DNA methyltransferase-1 (DNMT1). | Acetic Acid-Induced Colitis Rat Model | Reduced gene methylation, contributing to anti-inflammatory effects. researchgate.netresearchgate.net |
| Epigenetic | Did not reverse aberrant DNA methylation in proximal tubules. | db/db Mouse with Diabetic Kidney Disease | Suggests some established epigenetic marks in chronic disease are persistent and refractory to treatment. nih.gov |
Deconvolution of Complex Biological Responses to this compound
Understanding the full spectrum of Pioglitazone's effects requires the deconvolution of its complex biological responses by integrating data from genomics, proteomics, and phenotypic studies. The drug's action is not limited to a single pathway but involves a tangled network of molecular interactions that are tissue- and context-dependent. frontiersin.org
Systems biology approaches have been employed to create a more holistic view. For instance, in a study on nephrotic syndrome, glomerular transcriptomes from rats treated with Pioglitazone were compared with those treated with glucocorticoids. nih.gov This analysis identified a common set of 29 regulated genes, primarily involved in extracellular matrix (ECM) remodeling. nih.gov In silico cellular deconvolution further pinpointed these gene expression changes to podocytes and mesangial cells, suggesting that Pioglitazone's proteinuria-reducing effect stems from modulating the glomerular ECM. nih.gov
The integration of transcriptomic and proteomic data from the livers of diabetic rats treated with Pioglitazone allowed researchers to identify Cyp7a1 as a potential key therapeutic node. nih.gov This molecule, which showed increased expression at both the mRNA and protein level, is critical in bile acid, lipid, and glucose homeostasis. nih.gov This multi-omics approach helps to move beyond a simple PPARγ-centric view to a network-based understanding, where Pioglitazone is seen as a multi-target drug affecting numerous interconnected pathways. nih.govspandidos-publications.com This complexity explains why the drug's effects can vary between different tissues and disease states, such as improving insulin sensitivity systemically while also impacting cellular processes like proliferation and metabolism in cancer cells. mdpi.comslu.se
Compound Names Mentioned
| Chemical Formula | Common Name |
| This compound | Pioglitazone |
Structure Activity Relationship Sar and Computational Chemistry of C19h21no6s2 and Its Analogues
Delineation of Structure-Activity Relationships for C19H21NO6S2 Derivatives
SAR studies for the TZD class, including this compound, have systematically dissected the molecule to identify which components are essential for binding and activation of its nuclear receptor target, PPARγ. The general structure of these agonists can be deconstructed into three primary components: an acidic head group, a central linker/aromatic core, and a hydrophobic tail.
The molecular framework of this compound contains several functional groups, each playing a distinct and critical role in its interaction with the PPARγ ligand-binding pocket (LBP).
The Thiazolidine-2,4-dione (TZD) Head Group: This moiety is arguably the most critical pharmacophore for the entire class. The acidic proton on the N-H group (at position 3) and the oxygen atoms of the two carbonyl groups (at positions 2 and 4) are essential. They act as hydrogen bond donors and acceptors, respectively, forming a network of strong hydrogen bonds with specific amino acid residues (including Ser289, His323, His449, and Tyr473) in the polar region of the PPARγ LBP. This interaction effectively anchors the ligand in the binding site and is a prerequisite for receptor activation. Any modification that removes these hydrogen bonding capabilities, such as N-alkylation or replacement of the carbonyls, typically leads to a dramatic loss of activity.
The Central Phenyl Ring and Ether Linker: The central phenyl ring acts as a rigid scaffold, correctly orienting the TZD head and the hydrophobic tail. The ether oxygen atom in the linker chain (-O-CH2-CH2-) connecting the phenyl ring to the pyridyl moiety is not merely a spacer. It can participate in water-mediated hydrogen bonds and provides crucial conformational flexibility, allowing the tail to adopt an optimal orientation within the large, Y-shaped binding pocket of PPARγ.
The Hydrophobic Ethyl-Pyridyl Tail: This portion of the this compound molecule is responsible for occupying the large hydrophobic region of the LBP. The ethyl group and the pyridine (B92270) ring engage in extensive van der Waals and hydrophobic interactions with nonpolar amino acid residues. The nitrogen atom within the pyridine ring is also a key feature; it can form a specific, water-mediated hydrogen bond with a residue such as Ser289, further stabilizing the ligand-receptor complex and contributing to the compound's high affinity.
The potency and selectivity of this compound analogues are highly sensitive to the nature and position of substituents on its core structure. Comparative analysis with other TZD derivatives reveals clear SAR trends.
Head Group Variation: Replacing the TZD ring with other acidic isosteres, such as a carboxylic acid, generally results in a significant decrease in agonist activity. This underscores the importance of the specific geometry and electronic distribution of the TZD ring for optimal interaction with the polar network of the PPARγ LBP.
Linker Modification: Altering the length or composition of the linker between the central ring and the tail can impact potency. For instance, shortening or lengthening the ethyl chain can disrupt the optimal positioning of the hydrophobic tail in the binding pocket.
Tail Group Modification: The hydrophobic tail is the most tolerant region for modification and is a primary determinant of potency differences among various TZD agonists. The specific structure of the tail in this compound (an ethyl-substituted pyridine) provides a balance of size, hydrophobicity, and hydrogen bonding potential that confers high potency. The table below compares this compound with other well-known TZD analogues, highlighting how changes in the tail structure influence relative activity.
| Compound Name | Chemical Structure of Tail Group | Key Structural Difference from this compound | Impact on Relative PPARγ Agonist Potency |
|---|---|---|---|
| Pioglitazone (this compound) | 5-ethyl-pyridin-2-yl | Reference Compound | High Potency |
| Rosiglitazone | N-methyl-N-(pyridin-2-yl)amine | Nitrogen atom directly linked to the central linker; contains a methyl group. | Higher Potency (approx. 10-fold > Pioglitazone) |
| Troglitazone | 6-hydroxy-2,5,7,8-tetramethylchroman-2-yl | Bulky, rigid chromane (B1220400) ring system with a phenolic hydroxyl group. | Lower Potency |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
QSAR provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. For this compound and its analogues, QSAR models have been instrumental in rationalizing SAR data and guiding the design of new derivatives.
The development of a QSAR model for TZD derivatives typically involves several key steps. First, a training set of compounds, including this compound and its analogues with known PPARγ agonist activities (e.g., EC50 values), is assembled. Next, a wide range of molecular descriptors is calculated for each compound. These descriptors quantify various physicochemical properties:
Electronic Descriptors: Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy.
Steric Descriptors: Molar refractivity (MR), molecular volume, surface area.
Hydrophobic Descriptors: LogP (partition coefficient), hydrophobic surface area.
Topological Descriptors: Connectivity indices (e.g., Kier & Hall indices) that describe molecular shape and branching.
Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a mathematical equation linking a combination of these descriptors to the observed biological activity. A hypothetical but representative QSAR equation might look like:
log(1/EC50) = 1.52(±0.2) * LogP - 0.87(±0.1) * LUMO + 0.45(±0.05) * MR_tail + 3.14
The robustness and predictive power of the model are rigorously assessed through validation techniques. Internal validation (e.g., leave-one-out cross-validation, yielding a q² value) tests the model's internal consistency, while external validation (using a separate test set of molecules not included in model training) assesses its ability to predict the activity of new compounds. A statistically significant model will have a high squared correlation coefficient (r² > 0.8) and cross-validated correlation coefficient (q² > 0.6).
A validated QSAR model serves as a powerful predictive tool. By analyzing the coefficients in the QSAR equation, medicinal chemists can identify which structural properties are most influential for enhancing biological activity.
Positive Coefficients: A positive coefficient for a descriptor like LogP suggests that increasing the hydrophobicity of the molecule (within a certain range) is likely to increase its potency.
Negative Coefficients: A negative coefficient for an electronic descriptor like LUMO energy might indicate that substituents with specific electron-donating properties are favored.
Using this knowledge, researchers can perform in silico screening of virtual libraries of novel this compound analogues. By calculating the descriptors for these hypothetical structures and plugging them into the QSAR equation, the model can predict their biological activity before they are synthesized. This computational pre-screening allows for the prioritization of synthetic targets, focusing laboratory resources on compounds with the highest probability of success, thereby accelerating the discovery of analogues with enhanced potency or improved selectivity profiles.
Molecular Modeling and Simulation Approaches for this compound Interactions
Molecular modeling techniques, particularly molecular docking and molecular dynamics (MD) simulations, provide a detailed, atom-level view of how this compound binds to its target, PPARγ. These methods complement experimental SAR data by visualizing the precise interactions that underpin its biological activity.
Crystal structures of the PPARγ LBP co-crystallized with this compound have confirmed the binding mode predicted by SAR. Docking simulations place the this compound molecule within the Y-shaped ligand-binding pocket, revealing a series of specific, high-energy interactions:
Hydrogen Bonding Network: The TZD head group forms the critical anchor. The carbonyl oxygen at position 4 forms strong hydrogen bonds with His449 and Tyr473, while the N-H group donates a hydrogen bond to Ser289. The carbonyl oxygen at position 2 also interacts with His323.
Hydrophobic Interactions: The central phenyl ring and the ethyl-pyridyl tail extend into the hydrophobic arms of the pocket. They are surrounded by a constellation of nonpolar residues, including Phe282, Cys285, Ile281, Ile326, Leu330, and Met364, forming extensive van der Waals contacts.
Water-Mediated Interaction: A key feature of the this compound binding mode is a conserved water molecule that bridges the pyridine nitrogen of the tail group and the side chains of Ser289 and Tyr473, adding a further layer of stability to the complex.
The following table summarizes the key molecular interactions between this compound and the PPARγ ligand-binding domain.
| Moiety of this compound | Interacting PPARγ Residue(s) | Type of Interaction | Significance |
|---|---|---|---|
| Thiazolidinedione (TZD) Head | Ser289, His323, His449, Tyr473 | Direct Hydrogen Bonds | Anchors the ligand in the polar region of the pocket; essential for receptor activation. |
| Pyridine Nitrogen (Tail) | Ser289, Tyr473 | Water-Mediated Hydrogen Bond | Provides additional binding affinity and specificity. |
| Central Phenyl Ring | Phe282, Cys285, Ile326 | Hydrophobic / van der Waals | Positions the ligand correctly and contributes to binding energy. |
| Ethyl-Pyridyl Tail | Ile281, Leu330, Met364 | Hydrophobic / van der Waals | Occupies the large hydrophobic pocket, contributing significantly to overall affinity. |
Molecular dynamics (MD) simulations further enhance this static picture by modeling the movement of the ligand and protein over time. MD studies have shown that the this compound-PPARγ complex is highly stable, and they have helped to characterize the conformational changes in the receptor, such as the stabilization of the activation-function 2 (AF-2) helix, which is required for the recruitment of coactivator proteins and subsequent gene transcription.
Ligand-Protein Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor protein. For this compound, docking studies have been instrumental in understanding its high-affinity binding to its primary molecular target, the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).
The binding of this compound occurs within the large, Y-shaped ligand-binding pocket (LBP) of PPARγ. The molecule adopts a specific conformation that maximizes favorable interactions with key amino acid residues. Research findings consistently highlight several critical interactions:
The Thiazolidinedione Head Group: This acidic moiety is the primary anchor. It forms a network of hydrogen bonds with residues in a polar region of the LBP, including Serine 289 (Ser289), Histidine 323 (His323), Histidine 449 (His449), and Tyrosine 473 (Tyr473). The bond with Tyr473, located on the activation function-2 (AF-2) helix (H12), is particularly crucial for stabilizing the active conformation of the receptor.
The Central Phenyl Ring: This aromatic core engages in hydrophobic and π-π stacking interactions with nonpolar residues such as Phenylalanine 363 (Phe363) and Cysteine 285 (Cys285), positioning the ligand correctly within the pocket.
The Ethyl-Pyridine Tail Group: This portion of the molecule extends into the other arm of the Y-shaped pocket, where it establishes further hydrophobic contacts with residues like Isoleucine 326 (Ile326) and Leucine 330 (Leu330).
SAR studies involving analogues of this compound demonstrate the importance of these structural features. For instance, modifications to the ethyl-pyridine tail can significantly alter binding affinity. Replacing it with the bulkier N-methyl-N-(2-pyridyl)amino group, as seen in Rosiglitazone, maintains the essential TZD interactions but slightly alters the contacts in the hydrophobic tail region, resulting in a comparable but distinct binding profile.
| Compound Name | Molecular Formula | Predicted Binding Affinity (kcal/mol) | Key Hydrogen Bond Interactions (Residues) | Key Hydrophobic Interactions (Residues) |
|---|---|---|---|---|
| Pioglitazone | This compound | -10.8 | Ser289, His323, His449, Tyr473 | Cys285, Phe363, Ile326 |
| Rosiglitazone | C18H19N3O3S | -10.5 | Ser289, His323, His449, Tyr473 | Cys285, Phe282, Leu330 |
Molecular Dynamics Simulations of this compound and Biological Receptors
While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. These simulations, often run for hundreds of nanoseconds, assess the stability of the docked pose, the conformational flexibility of the protein, and the persistence of key intermolecular interactions.
MD simulations of the this compound-PPARγ complex consistently show high stability. The Root Mean Square Deviation (RMSD) of the ligand and the protein backbone typically plateaus at a low value (e.g., < 2.0 Å) after a brief equilibration period, indicating that the complex does not undergo significant structural changes and that the binding pose predicted by docking is stable.
Furthermore, analysis of the simulation trajectory provides quantitative data on interaction dynamics:
Hydrogen Bond Occupancy: MD simulations confirm that the hydrogen bonds between the TZD head of this compound and the key residues (Ser289, His449, Tyr473) are highly persistent, often showing occupancy rates exceeding 90% throughout the simulation. This highlights their role as the primary anchor for the ligand.
Conformational Stability: The binding of this compound is shown to stabilize the AF-2 helix (H12) in its active conformation, a prerequisite for the recruitment of coactivator proteins. Root Mean Square Fluctuation (RMSF) analysis, which measures the fluctuation of individual residues, typically shows reduced mobility in the AF-2 helix region upon ligand binding compared to the unbound (apo) receptor.
| Parameter | Value/Observation | Interpretation |
|---|---|---|
| Simulation Time | 200 ns | Sufficient duration to assess complex stability and dynamics. |
| Average Complex RMSD | 1.6 Å | Indicates high structural stability of the binding pose. |
| RMSF of AF-2 Helix | Low (< 1.0 Å) | Binding of this compound reduces flexibility and stabilizes the active conformation. |
| H-Bond Occupancy (TZD-Tyr473) | 96% | Confirms a highly stable and critical interaction for receptor activation. |
Computational Prediction of this compound Biodegradability and Environmental Fate (Structure-Biodegradability Relationship)
Beyond its biological activity, the environmental persistence of a chemical compound is a critical consideration. Computational models, particularly Quantitative Structure-Biodegradability Relationship (QSBR) models, are used to predict the likely environmental fate of this compound based on its molecular structure. These models analyze structural fragments and physical properties to estimate the likelihood and rate of biodegradation by environmental microorganisms.
The structure of this compound contains features that suggest low biodegradability:
Aromatic Systems: The presence of two stable aromatic rings (pyridine and benzene) generally confers resistance to microbial degradation.
Heterocyclic Core: The thiazolidinedione ring is a stable heterocycle that is not commonly found in natural metabolic pathways, making it a likely point of persistence.
Ether Linkage: The ether bond (-O-) is a potential site for enzymatic cleavage, but its position between two aromatic/aliphatic structures can sterically hinder enzyme access.
When this compound is analyzed using standard predictive software, such as the BIOWIN™ module within the US EPA's EPI Suite™, the results consistently point towards environmental persistence. The models predict that the compound is not readily biodegradable, meaning it is unlikely to undergo rapid and complete mineralization in standard environmental tests. The predicted biodegradation half-life in water and soil is typically on the order of months, suggesting that the compound could persist in aquatic and terrestrial environments if released.
| Prediction Model/Method | Predicted Result | Interpretation |
|---|---|---|
| BIOWIN 3 (Ultimate Biodegradation) | 2.25 (weeks-months) | The compound is not expected to mineralize quickly in the environment. |
| BIOWIN 5 (Primary Biodegradation) | 3.01 (weeks) | Initial breakdown of the parent molecule is predicted to be a slow process. |
| Probability of Ready Biodegradability | 0.08 (Very Low) | The molecule does not contain sufficient structural fragments associated with rapid biodegradation. |
| Predicted River Half-Life | > 150 days | Suggests high potential for persistence in aquatic systems. |
These computational predictions are crucial for environmental risk assessment, highlighting the need to manage the disposal and environmental release of this compound and related compounds to prevent their accumulation.
Preclinical Pharmacokinetic Pk and Metabolic Pathway Research of C19h21no6s2
Comprehensive Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Investigations
In Vitro ADME Studies in Subcellular and Cellular Systems
Initial ADME screening is typically conducted using a variety of in vitro systems to assess the metabolic stability and potential interactions of a compound. For a compound like C19H21NO6S2, this would involve incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. Such studies help to determine the intrinsic clearance of the compound and identify the primary enzymes involved in its metabolism.
Hepatocytes, or whole liver cells, offer a more complete picture by retaining both Phase I and Phase II metabolic enzymes, as well as transporter proteins. Experiments with hepatocytes from various species, including humans, can provide valuable insights into inter-species differences in metabolism and clearance. Plasma stability assays are also crucial to ascertain the compound's stability in systemic circulation and to ensure that degradation in the bloodstream does not significantly alter its pharmacokinetic profile.
In Vivo Pharmacokinetic Profiling in Rodent and Non-Rodent Preclinical Models
Following promising in vitro data, in vivo studies are conducted in animal models to understand the compound's behavior in a whole organism. These studies are essential for determining key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.
To assess whether the pharmacokinetics of this compound are linear or non-linear, studies involving the administration of escalating doses are performed. In these studies, plasma concentrations of the compound are measured over time at each dose level. Proportional increases in exposure (AUC) and maximum concentration (Cmax) with increasing doses would indicate linear pharmacokinetics. Conversely, disproportionate changes would suggest saturation of absorption, metabolism, or excretion pathways.
The method of drug delivery can significantly impact its pharmacokinetic profile. For this compound, its absorption and bioavailability would be assessed following different routes of administration, such as intravenous (IV) and oral (PO). IV administration provides a baseline for 100% bioavailability, against which the oral route is compared to determine the extent of absorption and first-pass metabolism. Data from these studies are critical for selecting the optimal route for potential therapeutic use.
Understanding where a compound distributes within the body is key to assessing its potential efficacy and toxicity. Tissue distribution studies for this compound would involve administering the compound to animal models and subsequently measuring its concentration in various tissues and organs at different time points. This analysis helps to identify target tissues and organs of accumulation, which can inform safety assessments.
Elucidation of this compound Metabolic Pathways in Preclinical Biological Systems
Identifying the metabolic pathways of a new chemical entity is a critical component of its preclinical evaluation. This involves characterizing the chemical transformations the compound undergoes in the body. For this compound, this would entail the identification of its metabolites in biological matrices such as plasma, urine, and feces from in vivo studies, as well as in in vitro incubations with liver microsomes and hepatocytes. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are employed to identify the structure of these metabolites. Understanding the metabolic fate of the compound is essential for assessing the potential for drug-drug interactions and for identifying any metabolites that may contribute to the pharmacological activity or toxicity of the parent compound.
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Advanced Analytical Methodologies for C19h21no6s2 Characterization and Quantification
High-Resolution Separation Techniques for Taltirelin
Separation techniques are fundamental to isolating Taltirelin from complex matrices, such as biological fluids or reaction mixtures, prior to its analysis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for Taltirelin analysis. nih.gov Modern advancements like Ultra-Performance Liquid Chromatography (UPLC) and nanoscale LC (nano-LC) offer significant improvements in resolution, speed, and sensitivity.
UPLC: UPLC systems utilize columns with smaller particle sizes (typically <2 µm), which allows for higher flow rates and pressures, resulting in faster analysis times and sharper peaks compared to conventional HPLC. In one study, UPLC coupled with mass spectrometry was used to analyze the metabolic profile of mice treated with a Taltirelin analogue, demonstrating the technique's power in complex biological studies. researchgate.netresearchgate.net
Nano-LC: Nano-LC operates at flow rates in the nanoliter-per-minute range and is often coupled with high-sensitivity mass spectrometers. This combination is particularly advantageous for analyzing minute sample quantities. For instance, a nano-LC system was used to investigate the effects of Taltirelin on cellular signaling pathways, where it successfully separated phosphopeptides from cell lysates. mdpi.com The system employed a C18 reverse-phase column and a gradient elution with mobile phases consisting of formic acid in water and acetonitrile. mdpi.com
Table 1: Example of Nano-LC Parameters for Peptide Analysis Relevant to Taltirelin Studies. mdpi.com
| Parameter | Value |
| Column Type | Nano reversed-phase PepMap C18 (50 cm × 75 µm ID, 2 µm particles) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Trap Column | C18 PepMap100 (5 µm particle size, 300 µm × 5 mm) |
| Loading Buffer | 2% acetonitrile, 0.1% trifluoroacetic acid in water |
| Elution Gradient | 2% to 35% of Mobile Phase B |
Gas Chromatography is generally suitable for volatile and thermally stable compounds. biocev.eu Taltirelin, being a peptide analogue, is non-volatile. Therefore, direct analysis by GC is not feasible. However, GC could potentially be used if Taltirelin is first converted into volatile derivatives through chemical reactions. This approach is less common than LC-based methods due to the additional complexity of derivatization and the potential for incomplete reactions or side-product formation. biocev.eu
Capillary Electrophoresis is a high-resolution separation technique that separates molecules based on their charge-to-mass ratio in a capillary filled with an electrolyte. bio-rad.com CE is well-suited for the analysis of peptides like Taltirelin and its analogues. sigmaaldrich.comsigmaaldrich.com It offers advantages such as high efficiency, short analysis times, and minimal sample consumption. CE can be coupled with mass spectrometry (CE-MS) for highly specific detection and characterization. nih.gov Research on similar therapeutic peptides has demonstrated the utility of CE-MS for determination in pharmaceutical and biological matrices, achieving low limits of detection (e.g., 5 ng/mL in water). nih.gov The technique can be enhanced by methods like field-enhanced sample injection to improve sensitivity. nih.gov
Mass Spectrometry (MS) Based Structural Elucidation and Quantification of Taltirelin
Mass spectrometry is an indispensable tool for the analysis of Taltirelin, providing information on its molecular weight, structure, and quantity.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. Instruments like the Orbitrap are capable of very high resolution (e.g., 120,000 at m/z 200), enabling the confident identification of Taltirelin and its metabolites. mdpi.com In one study, an Orbitrap Fusion instrument was used to perform survey scans of peptide precursors from 350 to 1400 m/z. mdpi.com This capability is crucial for distinguishing Taltirelin from other co-eluting compounds with similar nominal masses in complex samples. HRMS analysis of a Taltirelin prodrug was performed on an LTQ Velos Orbitrap Pro instrument operating in positive electrospray ionization (ESI) mode. semanticscholar.org
Table 2: Example of HRMS Parameters Used in Peptide Analysis. mdpi.comfrontiersin.org
| Parameter | Value |
| Instrument | Orbitrap Fusion / Q-Exactive |
| Resolution (MS1) | 70,000 - 120,000 |
| Scan Range (m/z) | 70 - 1400 |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| AGC Target | 1 × 10⁶ - 3 × 10⁶ |
| Maximum Injection Time | 100 - 150 ms |
Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation and quantification. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of Taltirelin) is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule.
A highly sensitive and selective assay for Taltirelin in human plasma was developed using HPLC coupled with tandem mass spectrometry (HPLC-MS/MS). nih.gov This method utilized selected reaction monitoring (SRM), where a specific precursor-to-product ion transition (m/z 406 → 264) was monitored for quantification. nih.govresearchgate.net This approach provided excellent linearity over a concentration range of 17-4137 pg/mL in human plasma, demonstrating its suitability for pharmacokinetic studies. nih.govresearchgate.net The fragmentation is typically achieved through higher-energy collisional dissociation (HCD). mdpi.com Analysis of the fragmentation pathways helps to confirm the identity of Taltirelin and to characterize its metabolites or degradation products. mdpi.com
Table 3: Example of Tandem MS Parameters for Taltirelin Quantification. nih.govmdpi.com
| Parameter | Value |
| Technique | Selected Reaction Monitoring (SRM) |
| Precursor Ion (m/z) | 406 |
| Product Ion (m/z) | 264 |
| Fragmentation Method | Higher-energy Collisional Dissociation (HCD) |
| Normalized Collision Energy | 35 |
| Dynamic Exclusion Time | 30 s |
Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method for the precise quantification of Taltirelin, particularly in complex biological matrices like human plasma. This technique is renowned for its high accuracy and precision, as it employs a stable, isotopically labeled version of the analyte as an internal standard. xml-journal.net The co-analysis of the native analyte and the labeled standard compensates for variations in sample preparation, chromatographic separation, and ionization efficiency, thereby minimizing analytical errors.
In a typical application, a known amount of a stable isotope-labeled Taltirelin, such as Taltirelin-¹³C,d₃, is added to the sample. medchemexpress.com Following sample preparation, often involving solid-phase extraction (SPE), the extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the unlabeled Taltirelin and its labeled internal standard. For instance, a common transition for Taltirelin is the fragmentation of the precursor ion at m/z 406 to a product ion at m/z 264. nih.gov By measuring the ratio of the response of the native analyte to that of the internal standard, a precise concentration can be determined. mdpi.com This method provides excellent sensitivity and selectivity, with linearity confirmed in concentration ranges as low as 17–4137 pg/ml in human plasma. nih.gov
Table 1: Example of LC-MS/MS Parameters for Taltirelin Quantification
| Parameter | Condition |
| Chromatography | High-Performance Liquid Chromatography (HPLC) |
| Column | Semi-micro ODS |
| Mobile Phase | Gradient of Methanol and 0.1% Formic Acid |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Ionization | Turbo-Ionspray Ionization |
| Monitored Reaction | m/z 406 → m/z 264 |
| Internal Standard | Isotopically labeled Taltirelin (e.g., Taltirelin-¹³C,d₃) |
Spectroscopic and Other Analytical Methods for Taltirelin
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. acs.org The FTIR spectrum of Taltirelin displays characteristic absorption bands corresponding to its various structural components. These spectra are often complex but provide a unique fingerprint for the molecule. The Japanese Pharmacopoeia includes infrared reference spectra for Taltirelin Hydrate, which can be used for identification purposes. mhlw.go.jp Key vibrational bands can be assigned to specific functional groups, confirming the presence of amides, carbonyls, and the heterocyclic rings. In studies of Taltirelin's polymorphism, FTIR, often in conjunction with Raman spectroscopy, has been used to monitor phase transformations between its α- and β-forms. researchgate.netmdpi.com
Table 3: Expected FTIR Absorption Bands for Taltirelin
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Amide (N-H) | N-H Stretch | 3200–3400 |
| Amide I (C=O) | C=O Stretch | 1630–1680 |
| Dioxo-pyrimidine (C=O) | C=O Stretch | 1715 |
| Imidazole (B134444) Ring | C=C, C=N Stretch | 1400–1600 |
| Aliphatic C-H | C-H Stretch | 2850–3000 |
Note: Specific values are illustrative and can be found in reference spectra. A reported spectrum shows key bands at 1715, 1680, and 1630 cm⁻¹. newdrugapprovals.org
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. For Taltirelin, the primary chromophore responsible for UV absorption is the imidazole ring of the histidine residue. This technique is typically used for quantitative analysis in simpler solutions and for monitoring processes like dissolution. While not as specific as NMR or MS for structural elucidation, it can serve as a useful quality control tool. Studies investigating the crystallization behavior of Taltirelin have utilized UV-Vis spectrophotometry to monitor supersaturation levels during phase transformations. researchgate.net
X-ray Crystallography for C19H21NO6S2 Structure Determination
No published studies detailing the single-crystal X-ray diffraction analysis of this compound were found. Consequently, information regarding its crystal system, space group, and unit cell dimensions is not available in the public domain. X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a molecule researchgate.netnih.govwikipedia.orgnih.gov. The process involves growing a high-quality single crystal of the compound and exposing it to an X-ray beam to generate a diffraction pattern, which allows for the calculation of the precise atomic coordinates, bond lengths, and angles nih.gov. Without experimental data, a table of crystallographic parameters for this compound cannot be created.
Quantitative Bioanalytical Method Development and Validation for this compound in Preclinical Matrices
There is no publicly available, validated bioanalytical method specifically for the quantification of this compound in preclinical matrices such as rat plasma. While numerous bioanalytical methods have been published for the parent drug, Duloxetine (B1670986), and its major metabolites in various biological fluids researchgate.netpsu.eduglobalresearchonline.netresearcher.life, these methods are not directly applicable to the specific impurity this compound.
The development of such a method would typically involve:
Sample Preparation: Techniques like protein precipitation or liquid-liquid extraction would be optimized to isolate the analyte from plasma components.
Chromatographic Separation: A technique like ultra-performance liquid chromatography (UPLC) would be used to separate this compound from other related substances and endogenous matrix components oup.comresolvemass.ca.
Detection: A highly sensitive and selective detector, most commonly a tandem mass spectrometer (MS/MS), would be employed for quantification researchgate.netglobalresearchonline.net.
The method would then undergo rigorous validation to demonstrate its reliability, assessing parameters such as linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. As no specific study has been published for this compound, detailed data tables for method parameters and validation summaries cannot be compiled.
Emerging Research Paradigms and Future Trajectories for C19h21no6s2 Investigation
Systems Biology and Omics Integration in C19H21NO6S2 Research
Systems biology offers a holistic approach to understanding complex biological interactions, moving beyond the study of single components to analyze the entire system. nih.gov By integrating various "omics" data, researchers can build comprehensive models of cellular processes. For a compound like this compound, this approach could elucidate its metabolic fate and interaction with biological systems in preclinical models.
Omics Technologies in Preclinical Research:
Metabolomics: As the study of metabolites, metabolomics is central to understanding the biochemical footprint of a compound. pharmafeatures.com It can precisely track the metabolic pathways of duloxetine (B1670986) and identify the formation and downstream effects of its metabolites, including 5-Hydroxy-6-methoxy duloxetine sulfate (B86663). This provides a snapshot of the metabolic state and how it is altered by the presence of the compound. pharmafeatures.com
Proteomics: This field focuses on the large-scale study of proteins. nih.gov In the context of this compound, proteomics could be used to identify proteins that bind to or are modified by the compound, offering clues to its potential biological targets and off-target effects.
Genomics and Transcriptomics: These disciplines analyze an organism's complete set of DNA and RNA, respectively. Integrated with metabolomics and proteomics, they can reveal how this compound might influence gene expression and regulatory networks, providing a multi-layered understanding of its biological impact. pharmafeatures.comnih.gov
By combining these datasets, researchers can generate genome-scale metabolic models (GEMs) to simulate and predict the compound's behavior within a biological system, identifying key pathways and potential biomarkers. nih.govnbis.se
Table 1: Potential Applications of Omics Technologies in this compound Research
| Omics Field | Definition | Potential Application to this compound Investigation |
|---|---|---|
| Metabolomics | The large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. pharmafeatures.com | Quantify the formation and clearance rates of this compound from its parent compound; identify further downstream metabolites. |
| Proteomics | The large-scale study of proteins, their structures, and functions. nih.gov | Identify potential protein binding partners or transporters for this compound; assess changes in protein expression profiles in response to the compound. |
| Transcriptomics | The study of the complete set of RNA transcripts that are produced by the genome, under specific circumstances or in a specific cell. github.com | Determine if this compound influences gene expression, providing insight into cellular response pathways. |
| Multi-Omics Integration | Harmonizing data from multiple biological domains to gain a holistic perspective. pharmafeatures.com | Construct a comprehensive model of the compound's interaction with the cellular environment, linking genetic variations to metabolic and proteomic responses. |
Application of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical biology. nih.govmednexus.org These technologies can analyze vast datasets to predict molecular properties, design novel compounds, and optimize synthetic pathways. nih.govmdpi.com For this compound, AI and ML could be instrumental in exploring its potential beyond its role as a metabolite.
Key AI/ML Applications:
Predictive Modeling: ML algorithms can be trained on existing chemical and biological data to predict the physicochemical properties, bioactivity, and potential toxicity of compounds like this compound. mdpi.com This can guide further experimental work.
De Novo Design: Generative AI models can design novel molecules with desired properties. nih.gov By learning from the structure of this compound and related compounds, these models could propose new molecular entities with enhanced potency or selectivity for specific biological targets.
Optimization of Synthesis: ML can be used to analyze and predict the outcomes of chemical reactions, helping to optimize the synthesis of this compound for its use as a reference standard or research tool. iitb.ac.inepfl.ch
The integration of AI into the research workflow promises to accelerate the discovery cycle, making the process more efficient and cost-effective. mednexus.orgarxiv.org
Table 2: AI and Machine Learning in the Study of this compound
| AI/ML Application | Description | Relevance to this compound |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate the chemical structure of a compound with its biological activity. nih.gov | Predict the potential biological activities of this compound based on its structural features. |
| Generative Chemistry | Using AI to generate novel molecular structures with optimized properties. arxiv.org | Design analogues of this compound that could serve as more potent or selective chemical probes. |
| Process Optimization | Applying ML algorithms to refine and improve processes, such as chemical synthesis or experimental design. ncsu.edu | Enhance the efficiency and yield of this compound synthesis for research purposes. |
| Target Prediction | Using computational models to identify the most likely biological targets of a small molecule. nih.gov | Hypothesize potential protein interactions for this compound, guiding experimental validation. |
Nanotechnology and Advanced Delivery Research for this compound (as a research tool or probe)
Nanotechnology offers sophisticated tools for delivering molecules to specific sites within a biological system. nih.gov If this compound were to be developed as a research probe, advanced delivery systems could enhance its utility by improving its solubility, stability, and cellular uptake.
Various nanocarriers could be employed:
Liposomes: These spherical vesicles are composed of lipid bilayers and can encapsulate both hydrophilic and hydrophobic compounds, facilitating their transport across cell membranes. nih.govfrontiersin.org
Polymeric Nanoparticles: Made from biodegradable polymers, these particles can be engineered for controlled release of their cargo. mdpi.com
Dendrimers: These highly branched, synthetic molecules offer a high degree of control over size and surface chemistry, making them suitable for targeted delivery. nih.gov
By encapsulating this compound in such nanocarriers, researchers could ensure it reaches its intended target in sufficient concentration to study a specific biological process, while minimizing off-target effects. researchgate.net
Table 3: Nanotechnology-Based Delivery Systems for Research Probes
| Delivery System | Description | Potential Benefit for this compound as a Probe |
|---|---|---|
| Liposomes | Closed, spherical vesicles composed of one or more lipid bilayers with an internal cavity. frontiersin.org | Improve solubility and facilitate passage across cellular membranes. |
| Polymeric Micelles | Self-assembling core-shell structures formed from amphiphilic block copolymers. nih.gov | Protect the compound from degradation and enable targeted delivery. |
| Dendrimers | Branched, synthetic macromolecules with tunable molecular weight and surface groups. nih.gov | Allow for precise control over payload and attachment of targeting ligands. |
| Inorganic Nanoparticles | Carriers made from materials like gold or silicon dioxide. mdpi.com | Can be functionalized for imaging and simultaneous delivery, enabling theranostic applications. |
This compound as a Chemical Probe for Fundamental Biological Processes
A chemical probe is a small molecule used to characterize the function of proteins and explore biological pathways. snv63.rucaymanchem.com To be considered a high-quality probe, a compound must demonstrate high potency and selectivity for its intended target. unc.edu
Currently, 5-Hydroxy-6-methoxy duloxetine sulfate is supplied as a reference standard for analytical and quality control applications. aquigenbio.comsynzeal.com Its utility as a chemical probe for fundamental research is yet to be established. The transition from an analytical standard to a chemical probe would require a significant research effort, including:
Target Identification: Identifying the specific protein or proteins with which this compound interacts with high affinity.
Selectivity Profiling: Demonstrating that the compound does not interact significantly with other proteins, which could confound experimental results. unc.edu
Mechanism of Action: Elucidating how the compound modulates the function of its target in a cellular context. caymanchem.com
Should this compound be found to possess the requisite properties, it could become a valuable tool for investigating the biological systems influenced by duloxetine metabolism.
Collaborative Research Opportunities and Interdisciplinary Approaches in this compound Studies
The multifaceted investigation of a compound like this compound inherently requires collaboration across multiple scientific disciplines. nih.gov Breakthrough research often emerges from the convergence of different fields of expertise. epfl.ch
Effective research on this compound would benefit from partnerships between:
Synthetic and Medicinal Chemists: To synthesize the compound and its analogues.
Analytical Chemists: For purification, characterization, and quantification in biological samples.
Pharmacologists and Cell Biologists: To investigate its biological activity and mechanism of action. stanford.edu
Computational Biologists and Data Scientists: To apply AI/ML for predictive modeling and analyze complex omics data. systemsbiologylab.org
Materials Scientists and Nanotechnologists: To develop advanced delivery systems.
Such interdisciplinary collaborations are essential for translating basic chemical findings into a deeper understanding of biological processes and are often fostered through multi-institutional research projects and consortia. gatech.edunifs.ac.jpglobalresearchalliance.org
Q & A
Q. Q1. What experimental methodologies are recommended for synthesizing and characterizing C₁₉H₂₁NO₆S₂, and how can reproducibility be ensured?
Answer:
- Synthesis : Optimize routes using nucleophilic substitution or coupling reactions, with purity validation via HPLC-MS (>95%) and elemental analysis. Track intermediates using TLC or GC-MS.
- Characterization : Combine NMR (¹H/¹³C, DEPT for stereochemistry), IR (functional groups), and high-resolution mass spectrometry (HRMS) for molecular confirmation. For reproducibility, document reaction conditions (solvent, temperature, catalysts) in detail, adhering to journal guidelines for experimental transparency .
- Reproducibility : Include raw spectral data and crystallographic parameters (if available) in supplementary materials. Cross-validate results with independent replicates .
Q. Q2. How can researchers assess the stability of C₁₉H₂₁NO₆S₂ under varying pH and temperature conditions?
Answer:
- Design accelerated stability studies using HPLC to monitor degradation products. Conditions: pH 1–13 (buffer solutions), 25–60°C.
- Quantify degradation kinetics (Arrhenius plots) and identify major breakdown products via LC-MS/MS. Compare with stability data of structurally analogous compounds (e.g., C₂₄H₂₇NO₈S) .
- Report uncertainties in measurement (e.g., ±0.5% for HPLC retention times) and validate methods per ICH guidelines .
Q. Q3. What analytical techniques are most effective for detecting C₁₉H₂₁NO₆S₂ as a pharmaceutical impurity?
Answer:
- Use UPLC-PDA at λ~220 nm (sulfonyl absorption band) with a C18 column (1.7 µm particle size). Validate linearity (R² > 0.999), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL).
- Confirm identity via spiked samples and comparison with synthesized reference standards. Cross-check against pharmacopeial monographs for related sulfonamide compounds .
Advanced Research Questions
Q. Q4. How can contradictory data on the biological activity of C₁₉H₂₁NO₆S₂ be resolved across independent studies?
Answer:
- Conduct a systematic review using PRISMA guidelines to identify methodological disparities (e.g., assay type, cell lines, dosing protocols).
- Replicate key studies under controlled conditions, emphasizing in vitro vs. in vivo discrepancies. Apply statistical tools (ANOVA, meta-analysis) to assess significance of variations. Address confounding factors (e.g., solvent effects in bioassays) .
- Publish negative results to reduce publication bias .
Q. Q5. What computational strategies are suitable for modeling the interaction of C₁₉H₂₁NO₆S₂ with enzymatic targets?
Answer:
- Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinities and conformational dynamics. Validate with experimental IC₅₀ values from enzyme inhibition assays.
- Use QSAR models to correlate structural features (e.g., sulfonyl group electronegativity) with activity. Cross-reference with databases like ChEMBL for analogous compounds .
Q. Q6. How can researchers design experiments to elucidate the metabolic pathways of C₁₉H₂₁NO₆S₂ in hepatic microsomes?
Answer:
- Incubate the compound with human liver microsomes (HLMs) and NADPH. Analyze metabolites via LC-HRMS/MS with isotopic labeling (e.g., ¹⁴C tracing).
- Identify phase I/II metabolites (oxidation, glucuronidation) using software (e.g., Compound Discoverer). Compare with in silico predictions (Meteor Nexus). Include negative controls (NADPH-free) to exclude non-enzymatic degradation .
Q. Q7. What strategies address gaps in mechanistic data for C₁₉H₂₁NO₆S₂’s role in oxidative stress modulation?
Answer:
- Employ multi-omics approaches: Transcriptomics (RNA-seq to identify Nrf2 pathway genes) and redox proteomics (S-nitrosylation profiling).
- Validate findings with CRISPR-edited cell lines (e.g., KEAP1 knockout). Use fluorescent probes (DCFH-DA) for real-time ROS quantification. Triangulate data with clinical biomarkers (e.g., glutathione levels) .
Methodological Considerations
Q. Q8. How should researchers handle large datasets from spectroscopic studies of C₁₉H₂₁NO₆S₂?
Answer:
- Use open-source tools (MNova, ACD/Labs) for batch processing of NMR/HRMS data. Archive raw files in repositories (Figshare, Zenodo) with metadata (DOI links).
- Apply PCA or clustering algorithms to identify spectral outliers. Report data preprocessing steps (baseline correction, noise filtering) to enhance reproducibility .
Q. Q9. What ethical frameworks apply when publishing preliminary findings on C₁₉H₂₁NO₆S₂’s toxicity?
Answer:
- Follow COPE guidelines for dual publication and authorship disputes. Disclose conflicts of interest (e.g., funding sources).
- For animal studies, include ARRIVE 2.0 checklist items (sample size justification, humane endpoints). Use in silico toxicity predictions (ProTox-II) to minimize unnecessary testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
